N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
Overview
Description
N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide is a chemical compound with the CAS Number: 1311314-15-4 . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H . This indicates that the compound consists of a piperidine ring attached to a pyridazine ring via a nitrogen atom, and it also contains a methyl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Chemical Synthesis and Coordination Chemistry
Research on compounds structurally related to piperidine derivatives has focused on their synthesis and potential as ligands in coordination chemistry. For instance, Marcotrigiano et al. (1979) investigated copper(II) complexes with amine adducts, including piperidine, revealing insights into their electronic, infrared, and magnetic properties, which suggest applications in materials science and catalysis (Marcotrigiano et al., 1979).
Pharmacological Applications
The pharmacological potential of piperidine derivatives is highlighted in the synthesis and evaluation of compounds for their antihistaminic activity and effects on eosinophil infiltration, as studied by Gyoten et al. (2003). This research indicates the therapeutic potential of structurally related compounds in treating allergic conditions and inflammation (Gyoten et al., 2003).
Organic Photocatalysis
The study by Low et al. (1991) on the photocatalytic oxidation of amines, including piperidine, over UV-illuminated TiO2 films contributes to our understanding of environmental remediation and organic synthesis applications. The formation of ammonium and nitrate ions during the process provides insight into the degradation pathways of nitrogen-containing organic compounds (Low et al., 1991).
Catalysis and Material Science
Research on the oxidative transformation of cyclic amines to lactams by ceria-supported nanogold, as explored by Dairo et al. (2016), showcases the application of piperidine derivatives in the synthesis of important chemical feedstocks, with implications for green chemistry and industrial synthesis processes (Dairo et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
- The primary target of this compound is the chemokine receptor CCR5 . CCR5 belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in HIV-1 entry into host cells .
- Cells lacking CCR5 expression are resistant to infection by macrophagetropic (R5) HIV-1 strains, highlighting its essential role in viral entry .
Target of Action
Mode of Action
- N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting the third and final stage of bacterial cell wall synthesis, it prevents cell wall formation. Bacterial cell wall autolytic enzymes (autolysins) mediate cell lysis, likely facilitated by the disruption caused by this compound .
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpyridazin-3-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMNNOADTWOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NN=CC=C2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311314-15-4 | |
Record name | N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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